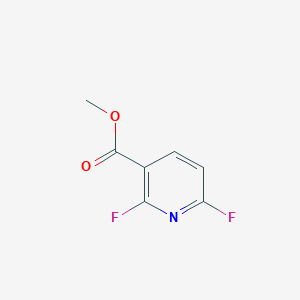

Methyl 2,6-difluoropyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2,6-difluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFGRVXYRDOUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445642 | |

| Record name | Methyl 2,6-difluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117671-02-0 | |

| Record name | Methyl 2,6-difluoro-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117671-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-difluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-nicotinic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,6-difluoropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for Methyl 2,6-difluoropyridine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step process commencing with the fluorination of 2,6-dichloropyridine, followed by regioselective carboxylation, and culminating in esterification. This document details the experimental protocols for each key stage, presents quantitative data in a structured format, and includes diagrams to elucidate the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a three-step sequence starting from the readily available 2,6-dichloropyridine. The overall transformation is depicted below:

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Difluoropyridine

The initial step involves a nucleophilic aromatic substitution reaction to replace the chlorine atoms of 2,6-dichloropyridine with fluorine. This is typically achieved using an alkali metal fluoride in a high-boiling point aprotic polar solvent.

Reaction: Halogen exchange fluorination.

Experimental Protocol:

A stirred mixture of 2,6-dichloropyridine (1.0 mol), anhydrous potassium fluoride (4.0 mol), and sulfolane (1 L) is heated to reflux at 225-235°C for 2 hours. The reaction progress can be monitored by gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then subjected to fractional distillation to isolate the 2,6-difluoropyridine product.

| Parameter | Value |

| Reactants | 2,6-Dichloropyridine, Anhydrous Potassium Fluoride |

| Solvent | Sulfolane |

| Temperature | 225-235°C |

| Reaction Time | 2 hours |

| Typical Yield | 62% conversion[1] |

Step 2: Synthesis of 2,6-Difluoropyridine-3-carboxylic acid

This step utilizes directed ortho-metalation, where the fluorine atoms direct the deprotonation of the C-3 position, followed by quenching with carbon dioxide to form the carboxylic acid.

Reaction: Ortho-lithiation and carboxylation.

Experimental Protocol:

A solution of 2,6-difluoropyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF is added dropwise, maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithiation. Subsequently, the reaction is quenched by pouring the mixture over an excess of crushed dry ice (solid carbon dioxide). The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is then acidified with a dilute aqueous acid (e.g., 1M HCl), and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2,6-difluoropyridine-3-carboxylic acid.

| Parameter | Value |

| Reactants | 2,6-Difluoropyridine, Lithium Diisopropylamide, Carbon Dioxide (dry ice) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78°C |

| Reaction Time | 1 hour (lithiation), then warming to room temperature |

| Typical Yield | High (quantitative lithiation reported)[2] |

Step 3: Synthesis of this compound

The final step is a standard esterification of the carboxylic acid to the desired methyl ester.

Reaction: Fischer-Speier esterification.

Experimental Protocol:

2,6-Difluoropyridine-3-carboxylic acid (1.0 equiv.) is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added, and the mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound. Further purification can be achieved by column chromatography if necessary.

| Parameter | Value |

| Reactants | 2,6-Difluoropyridine-3-carboxylic acid, Methanol |

| Catalyst | Concentrated Sulfuric Acid |

| Temperature | Reflux (approx. 65°C) |

| Reaction Time | 4-6 hours |

| Typical Yield | >90% |

Workflow and Data Summary

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Methyl 2,6-difluoropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of Methyl 2,6-difluoropyridine-3-carboxylate, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound, also known as Methyl 2,6-difluoronicotinate, is a halogenated heterocyclic compound. The presence of two fluorine atoms on the pyridine ring significantly influences its electronic properties, reactivity, and potential biological activity.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₂ | Biosynth[1], PubChemLite[2] |

| Molecular Weight | 173.12 g/mol | Biosynth[1] |

| CAS Number | 117671-02-0 | Biosynth[1], ChemicalBook[3] |

| Melting Point | 21 °C | Biosynth[1] |

| Appearance | White to light yellow powder or crystal | Chem-Impex (for a related compound)[4] |

| Storage Temperature | 2°C - 8°C | Biosynth[1], ChemicalBook[3] |

Spectroscopic Data

Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which can aid in its identification in mass spectrometry-based assays.[2]

Predicted Collision Cross Section (CCS) Data [2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 174.03612 | 128.5 |

| [M+Na]⁺ | 196.01806 | 138.9 |

| [M-H]⁻ | 172.02156 | 129.0 |

| [M+NH₄]⁺ | 191.06266 | 147.9 |

| [M+K]⁺ | 211.99200 | 137.4 |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

While specific spectra for the target molecule are not available, the spectra of the parent heterocycle, 2,6-difluoropyridine, can serve as a reference for the pyridine ring signals.

-

¹H NMR of 2,6-difluoropyridine: The proton NMR spectrum of 2,6-difluoropyridine would show signals corresponding to the protons on the pyridine ring, with chemical shifts and coupling constants influenced by the two fluorine atoms.[3][5]

-

¹³C NMR of 2,6-difluoropyridine: The carbon NMR spectrum would reveal the chemical shifts of the carbon atoms in the pyridine ring, with the carbons bonded to fluorine exhibiting characteristic splitting patterns.

-

IR of 2,6-difluoropyridine: The infrared spectrum would display characteristic absorption bands for the C-F bonds and the pyridine ring vibrations.

Synthesis and Reactivity

Experimental Protocol: A Likely Synthesis Route

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible route can be adapted from the synthesis of structurally similar compounds, such as the esterification of the corresponding carboxylic acid.

Protocol: Fischer Esterification of 2,6-difluoronicotinic acid

This protocol is a generalized procedure based on the Fischer esterification of carboxylic acids.

Materials and Reagents:

-

2,6-difluoronicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 2,6-difluoronicotinic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography or recrystallization if necessary.

Logical Workflow for Synthesis

Caption: A logical workflow for the synthesis of this compound via Fischer esterification.

Reactivity and Potential Applications

The electron-withdrawing nature of the two fluorine atoms and the carboxylate group makes the pyridine ring of this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms can act as leaving groups, allowing for the introduction of various nucleophiles at the 2- and 6-positions. This reactivity makes it a valuable building block for the synthesis of more complex substituted pyridines.

Fluorinated pyridines are a prominent class of compounds in drug discovery. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6] While specific biological activities for this compound are not extensively documented, it is described as a regioselective dopamine receptor antagonist.[1]

Safety and Handling

Safety data for this compound is limited. However, data for the related compound, 2,6-difluoropyridine, indicates that it is a flammable liquid and may cause skin, eye, and respiratory irritation.[7] Standard laboratory safety precautions should be taken when handling this class of compounds.

General Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

First Aid Measures (based on 2,6-difluoropyridine):

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Seek medical attention if any symptoms persist.

References

- 1. Methyl 2,6-difluoronicotinate | 117671-02-0 | FM100742 [biosynth.com]

- 2. PubChemLite - 2,6-difluoro-nicotinic acid methyl ester (C7H5F2NO2) [pubchemlite.lcsb.uni.lu]

- 3. METHYL 2,6-DIFLUORONICOTINATE | 117671-02-0 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum [chemicalbook.com]

- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic and Synthetic Profile of Methyl 2,6-difluoropyridine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for Methyl 2,6-difluoropyridine-3-carboxylate. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide presents predicted spectroscopic data based on established principles and analysis of analogous compounds. Detailed hypothetical experimental protocols for its synthesis and characterization are also provided to facilitate further research and application in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and fundamental principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.3 - 8.5 | ddd | J(H,H) ≈ 8, J(H,F) ≈ 5, J(H,F) ≈ 1 | H-4 |

| ~7.0 - 7.2 | dd | J(H,H) ≈ 8, J(H,F) ≈ 2 | H-5 |

| ~3.9 | s | - | -OCH₃ |

Note: The chemical shifts are referenced to a standard solvent signal. The coupling patterns of the aromatic protons will be complex due to coupling with each other and with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~163 - 165 | t | J(C,F) ≈ 3-5 | C=O |

| ~160 - 162 | dd | J(C,F) ≈ 240-260, J(C,F) ≈ 10-15 | C-2 |

| ~158 - 160 | dd | J(C,F) ≈ 240-260, J(C,F) ≈ 10-15 | C-6 |

| ~145 - 148 | m | - | C-4 |

| ~115 - 118 | d | J(C,F) ≈ 20-25 | C-3 |

| ~110 - 113 | dd | J(C,F) ≈ 35-40, J(C,F) ≈ 5-10 | C-5 |

| ~52 - 54 | s | - | -OCH₃ |

Note: The carbon atoms of the pyridine ring will exhibit splitting due to coupling with the fluorine atoms (C-F coupling).

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~-65 to -75 | m | - | F-2, F-6 |

Note: The chemical shift is referenced to a standard fluorine reference (e.g., CFCl₃). The two fluorine atoms may be chemically equivalent or non-equivalent depending on the conformational dynamics, leading to a single multiplet or two separate multiplets.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 3100 | Medium | Aromatic C-H stretch |

| ~2950 - 2990 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1720 - 1740 | Strong | C=O stretch (ester) |

| ~1600 - 1620 | Strong | C=C and C=N stretch (pyridine ring) |

| ~1200 - 1300 | Strong | C-O stretch (ester) |

| ~1000 - 1100 | Strong | C-F stretch |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| ~187 | [M]⁺ (Molecular ion) |

| ~156 | [M - OCH₃]⁺ |

| ~128 | [M - COOCH₃]⁺ |

Note: The fragmentation pattern will depend on the ionization method used.

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route to obtain this compound is through the esterification of 2,6-difluoropyridine-3-carboxylic acid.

Reaction Scheme:

Materials:

-

2,6-difluoropyridine-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluoropyridine-3-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or distillation to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The sample should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Chemical shifts should be reported in parts per million (ppm) relative to a standard reference (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy:

-

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet if the compound is a solid.

-

The spectrum should be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum can be acquired using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Visualizations

Experimental Workflow

Caption: Synthesis and characterization workflow for this compound.

Technical Guide: Methyl 2,6-difluoropyridine-3-carboxylate

CAS Number: 117671-02-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-difluoropyridine-3-carboxylate, also known as Methyl 2,6-difluoronicotinate, is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its chemical structure, featuring a pyridine ring substituted with two fluorine atoms and a methyl carboxylate group, imparts unique electronic properties that make it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its potential role as a dopamine receptor antagonist.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₇H₅F₂NO₂. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 117671-02-0 | [1] |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [1] |

| Melting Point | 21 °C | [1] |

| Appearance | Not explicitly stated, likely a low-melting solid or liquid | |

| Solubility | Not explicitly stated, likely soluble in common organic solvents |

Synthesis and Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of the title compound from 2,6-difluoropyridine-3-carboxylic acid and methanol using a strong acid catalyst.

Materials:

-

2,6-difluoropyridine-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate or other suitable organic solvent for extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluoropyridine-3-carboxylic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or dropwise add thionyl chloride (e.g., 1.1-1.5 equivalents). If using thionyl chloride, ensure the reaction is performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If sulfuric acid was used, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. If thionyl chloride was used, the excess reagent and solvent can be removed under reduced pressure.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not publicly available. However, based on the analysis of similar structures, the following characteristic spectral data can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals for the aromatic protons and one signal for the methyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.3-8.5 | Doublet of doublets (dd) | ~8, 5 | 1H | H-4 |

| ~7.1-7.3 | Doublet of doublets (dd) | ~8, 3 | 1H | H-5 |

| ~3.9 | Singlet (s) | - | 3H | -OCH₃ |

Note: The exact chemical shifts and coupling constants will be influenced by the solvent used for analysis.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~163-165 | C=O (ester) |

| ~160-162 (d) | C-2 (C-F) |

| ~158-160 (d) | C-6 (C-F) |

| ~145-147 | C-4 |

| ~115-117 | C-5 |

| ~110-112 | C-3 |

| ~52-53 | -OCH₃ |

Note: The carbons attached to fluorine will appear as doublets due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1730-1715 | Strong | C=O stretch (ester) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1300-1100 | Strong | C-O stretch (ester) and C-F stretch |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 173. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) and the carbonyl group (-CO, M-28).

Applications in Drug Development

Dopamine D2 Receptor Antagonism

This compound has been described as a regioselective dopamine receptor antagonist. Specifically, it shows potential as a dopamine D2 receptor antagonist[1]. Dopamine D2 receptors are a key target in the treatment of a variety of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. Antagonism of D2 receptors in the mesolimbic pathway is a primary mechanism of action for many antipsychotic drugs.

Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that are coupled to the Gαi/o subunit. Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As an antagonist, this compound would block the binding of dopamine to the D2 receptor, thereby preventing this inhibitory signaling cascade. This leads to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels, which can modulate the activity of downstream effectors such as Protein Kinase A (PKA).

Experimental Workflow for Receptor Binding Assay

To evaluate the efficacy of this compound as a D2 receptor antagonist, a competitive radioligand binding assay is a standard experimental approach.

Conclusion

This compound is a versatile chemical entity with established properties and a clear potential for application in the field of neuroscience and drug discovery. Its role as a dopamine D2 receptor antagonist makes it a compound of interest for the development of novel therapeutics for CNS disorders. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to further explore the potential of this and related fluorinated pyridine derivatives.

References

The Strategic Reactivity of the C-F Bond in Methyl 2,6-difluoropyridine-3-carboxylate: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can significantly enhance a molecule's pharmacological profile. This guide provides an in-depth analysis of the reactivity of the carbon-fluorine (C-F) bonds in Methyl 2,6-difluoropyridine-3-carboxylate, a valuable building block in the synthesis of novel therapeutics.

The pyridine ring, a ubiquitous motif in pharmaceuticals, can be rendered highly reactive towards nucleophilic substitution through the introduction of fluorine atoms. This enhanced reactivity, particularly at the positions ortho and para to the ring nitrogen, provides a versatile handle for the late-stage functionalization of complex molecules. This compound is a prime example of a scaffold designed for selective chemical modification.

Core Concepts: Understanding C-F Bond Reactivity in Pyridines

The reactivity of the C-F bonds in this compound is governed by the principles of nucleophilic aromatic substitution (SNA_r_). In contrast to aliphatic systems where the C-F bond is the strongest carbon-halogen bond, in aromatic systems, fluorine is an excellent leaving group in SNA_r_ reactions. This is due to the "element effect," where the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the key determinant of the reaction rate. In pyridines, nucleophilic attack is favored at the 2- and 4-positions because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[2]

The presence of the electron-withdrawing methyl carboxylate group at the 3-position further activates the pyridine ring towards nucleophilic attack by inductively withdrawing electron density.

Regioselectivity of Nucleophilic Attack

In this compound, both the C2 and C6 positions are activated towards nucleophilic attack. The choice of which fluorine atom is displaced can be influenced by steric hindrance and the nature of the incoming nucleophile. For smaller nucleophiles, a mixture of products may be obtained, while bulky nucleophiles may show a preference for the less sterically hindered position.

Quantitative Data: Representative Nucleophilic Aromatic Substitution Reactions

The following table summarizes representative SNA_r_ reactions on activated difluoropyridine systems, providing an indication of the expected reactivity and yields for this compound.

| Nucleophile | Reagents and Conditions | Product | Typical Yield (%) |

| Amine (e.g., Piperidine) | K₂CO₃, DMSO, 80-120 °C | 2-amino-6-fluoropyridine derivative | 85-95% |

| Alcohol (e.g., Sodium Ethoxide) | EtOH, Reflux | 2-alkoxy-6-fluoropyridine derivative | 70-90% |

| Thiol (e.g., Sodium Thiophenoxide) | DMF, 100 °C | 2-thioether-6-fluoropyridine derivative | 80-95% |

| Carbon Nucleophile (e.g., Malonate) | NaH, THF, 60 °C | 2-alkyl-6-fluoropyridine derivative | 60-80% |

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

Reaction Setup: To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO) is added the desired amine (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from 80 °C to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of 2,6-Difluoropyridine

A common synthetic route to the parent 2,6-difluoropyridine involves the halogen exchange of 2,6-dichloropyridine.

-

Reaction Setup: A mixture of 2,6-dichloropyridine and anhydrous potassium fluoride (KF) in dimethyl sulfoxide (DMSO) is prepared in a reaction vessel equipped with a distillation apparatus.

-

Reaction Conditions: The mixture is heated to a temperature of 175-192 °C with vigorous stirring.[3] The 2,6-difluoropyridine product is distilled out as it is formed.

-

Purification: The distillate is collected and can be further purified if necessary. This process can achieve high yields, often exceeding 90%.[3]

Visualizing the Reaction Mechanism and Workflow

The following diagrams illustrate the key processes involved in the reactivity of this compound.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA_r_).

References

Structural Analysis of Methyl 2,6-difluoropyridine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-difluoropyridine-3-carboxylate is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of two fluorine atoms on the pyridine ring can substantially alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents and functional materials. Pyridine-based compounds are known to exhibit a wide range of biological activities, including psychotropic and antitubercular effects.[1][2] This technical guide provides a comprehensive overview of the structural characteristics of this compound, based on spectroscopic data from related compounds, crystallographic data from analogous structures, and theoretical predictions.

Molecular Structure and Synthesis

The core structure of this compound consists of a pyridine ring substituted with two fluorine atoms at positions 2 and 6, and a methyl carboxylate group at position 3.

A plausible synthetic route for this compound involves the fluorination of a corresponding dichlorinated precursor, followed by esterification. A general workflow for a potential synthesis is outlined below.

Crystallographic Analysis

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as Methyl 4,6-dichloropyridine-3-carboxylate, provides valuable insights into the expected molecular geometry.[3] The pyridine ring is expected to be planar, with the substituents lying in or close to the plane of the ring.

Table 1: Predicted Crystallographic Parameters and Bond Properties

| Parameter | Predicted Value/Range | Reference Compound |

| Crystal System | Monoclinic (predicted) | Methyl 4,6-dichloropyridine-3-carboxylate[3] |

| Space Group | P21/c (predicted) | Methyl 4,6-dichloropyridine-3-carboxylate[3] |

| C-F Bond Length | ~1.33 - 1.35 Å | General C-F bond lengths in fluoroaromatics |

| C=O Bond Length | ~1.20 - 1.22 Å | Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate[4] |

| C-O Bond Length | ~1.33 - 1.36 Å | Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate[4] |

| Dihedral Angle (Ring - Ester) | ~5° - 15° | Methyl 4,6-dichloropyridine-3-carboxylate[3] |

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. The following sections detail the expected spectroscopic signatures based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons and the methyl protons of the ester group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylate group.

¹³C NMR: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The carbons attached to fluorine will exhibit C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. The two fluorine atoms at positions 2 and 6 are chemically equivalent and are expected to show a single resonance.

Table 2: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) | Notes |

| ¹H NMR | |||

| H-4 | 8.2 - 8.4 | ddd | Coupled to H-5, F-2, and F-6 |

| H-5 | 7.0 - 7.2 | dd | Coupled to H-4 and F-6 |

| -OCH₃ | 3.9 - 4.1 | s | Singlet for the methyl ester protons |

| ¹³C NMR | |||

| C=O | 163 - 166 | s | Carbonyl carbon of the ester |

| C-2, C-6 | 160 - 165 | d, ¹JCF ≈ 240-260 Hz | Carbons directly bonded to fluorine |

| C-3 | 115 - 120 | t, ³JCF ≈ 3-5 Hz | Carbon bearing the carboxylate group |

| C-4 | 140 - 145 | t, ²JCF ≈ 20-25 Hz | Aromatic CH |

| C-5 | 110 - 115 | d, ³JCF ≈ 3-5 Hz | Aromatic CH |

| -OCH₃ | 52 - 54 | s | Methyl carbon of the ester |

| ¹⁹F NMR | |||

| F-2, F-6 | -70 to -90 (vs. CFCl₃) | m | Coupled to H-4, H-5, and each other |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group and the C-F bonds.

Table 3: Predicted Infrared Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3150 | Medium |

| C-H (aliphatic, -OCH₃) | 2950 - 3000 | Medium |

| C=O (ester) | 1720 - 1740 | Strong |

| C=C, C=N (aromatic ring) | 1580 - 1620 | Medium to Strong |

| C-F | 1200 - 1300 | Strong |

| C-O (ester) | 1100 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 187.03 | Molecular ion |

| [M - OCH₃]⁺ | 156.02 | Loss of the methoxy group |

| [M - COOCH₃]⁺ | 128.02 | Loss of the methyl carboxylate group |

Experimental Protocols

Detailed experimental protocols for the synthesis and structural analysis of this compound would follow established chemical procedures.

Synthesis and Purification Workflow

Synthesis: A potential synthesis could involve the reaction of 2,6-dichloropyridine-3-carboxylic acid with a fluorinating agent such as potassium fluoride in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[5] The resulting 2,6-difluoropyridine-3-carboxylic acid would then be esterified using methanol in the presence of an acid catalyst.

Purification: The crude product would likely be purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent.

Structural Characterization:

-

NMR: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

IR: The infrared spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film or a KBr pellet.

-

MS: Mass spectra would be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI).

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, related pyridine derivatives have shown a range of pharmacological effects, including anticonvulsant, sedative, anxiolytic, and antidepressant activities.[1] These effects are often mediated through interactions with neurotransmitter receptors or ion channels in the central nervous system.

References

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 4,6-dichloropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

stability and storage of Methyl 2,6-difluoropyridine-3-carboxylate

An In-depth Technical Guide to the Stability and Storage of Methyl 2,6-difluoropyridine-3-carboxylate

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility, product integrity, and safety. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in pharmaceutical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to its handling and storage requirements.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₂NO₂ | N/A |

| Molecular Weight | 173.12 g/mol | N/A |

| Melting Point | 22-26 °C | [1] |

| Boiling Point | 75 °C at 5 mmHg | [1] |

| Flash Point | 110 °C | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Appearance | White powder | [1] |

Chemical Stability and Potential Degradation

While specific degradation pathways for this compound are not extensively detailed in the provided literature, general principles for fluorinated and pyridine-based compounds apply. The carbon-fluorine bond is exceptionally strong, which generally imparts high chemical stability to fluorinated molecules.[2] However, they are not inert and can undergo degradation under certain conditions.

Potential degradation pathways may be inferred from related compounds:

-

Hydrolysis: The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 2,6-difluoropyridine-3-carboxylic acid and methanol.

-

Photodegradation: Exposure to light, particularly UV radiation, can be a factor in the degradation of many organic compounds. Photostability tests are a standard part of stress testing protocols.[]

-

Metabolic Degradation: In biological systems, pyridine derivatives can be metabolized.[4][5] While not a storage concern, this indicates the ring is not completely inert. The transformation rate of pyridine derivatives is dependent on their substituents.[4]

The following diagram illustrates a hypothetical degradation pathway for the compound, focusing on the most probable route of hydrolysis.

Caption: Hypothetical hydrolysis of the ester to its corresponding acid.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound and to ensure laboratory safety.

Storage Conditions

The consensus from safety data sheets indicates that the compound should be stored under controlled conditions to prevent degradation.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool place. Recommended: 2-8°C. | [6][7][8][9] |

| Atmosphere | Store in a dry, well-ventilated area. | [1][6][7][8] |

| Container | Keep container tightly closed/sealed. | [1][6][7][8] |

| Incompatibilities | Store apart from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | [6][10] |

| Light | Keep away from direct sunlight and sources of ignition. | [7][10] |

Handling Workflow

Safe handling practices minimize exposure risk and prevent contamination. All handling should be performed in a well-ventilated place, such as a fume hood.[6][8]

Caption: A generalized workflow for the safe handling of the compound.

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not publicly available, a standard stability testing protocol can be designed based on International Council for Harmonisation (ICH) guidelines.[11][12] Such studies are essential for determining shelf-life and appropriate storage conditions.

Generalized Stability Study Protocol

Objective: To evaluate the stability of this compound under various environmental conditions (temperature, humidity, light) to define re-test periods and storage recommendations.

Materials:

-

Minimum of three batches of this compound.

-

Appropriate primary containers (e.g., amber glass vials with inert caps).

-

Calibrated stability chambers.

-

Analytical instrumentation for purity and degradation product analysis (e.g., HPLC, GC-MS, LC-MS).

Methodology:

-

Initial Analysis (Time 0): Perform a full characterization of all batches, including appearance, assay (purity), and identification of any impurities.

-

Stress Testing: Expose a single batch to extreme conditions to identify likely degradation products and pathways.[12]

-

Accelerated Stability Testing: Store samples from three batches at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[11] Analyze at specified time points (e.g., 0, 3, and 6 months). If a significant change occurs, conduct testing at an intermediate condition (30°C ± 2°C / 65% RH ± 5% RH ).[12]

-

Long-Term Stability Testing: Store samples from three batches at the proposed storage condition, 5°C ± 3°C (refrigerated) or 25°C ± 2°C / 60% RH ± 5% RH , for a minimum of 12 months, with ongoing testing for the proposed shelf-life.[11] Analyze at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

References

- 1. echemi.com [echemi.com]

- 2. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of pyridine compounds by phthalate-degrading bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. file.chemscene.com [file.chemscene.com]

- 8. echemi.com [echemi.com]

- 9. chemscene.com [chemscene.com]

- 10. fishersci.com [fishersci.com]

- 11. Stability Testing - Pharmaceutical Products [eurofins.nl]

- 12. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Safety and Handling of Methyl 2,6-difluoropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 2,6-difluoropyridine-3-carboxylate, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug development. Due to the limited availability of data for this specific compound, information from structurally related compounds is included to provide a thorough overview of potential hazards and safe handling practices.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. While specific experimental data for this compound is limited, the properties of related fluorinated pyridines and pyridine carboxylates are presented below for reference.

| Property | Data for Related Compounds | Source |

| Molecular Formula | C7H5F2NO2 (for this compound) | N/A |

| Molecular Weight | 173.12 g/mol (for this compound) | N/A |

| Boiling Point | 124.5 °C / 743 mmHg (for 2,6-Difluoropyridine) | [1] |

| Density | 1.268 g/mL at 25 °C (for 2,6-Difluoropyridine) | [1] |

| Flash Point | 33 °C (for 2,6-Difluoropyridine) | [1] |

| Melting Point | 48-52 °C (for Methyl 6-fluoropyridine-3-carboxylate) | [2] |

Hazard Identification and Classification

Based on the available Safety Data Sheets (SDS) for this compound and its analogs, the compound is expected to have the following hazard classifications:

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P321, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — single exposure | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Toxicological Information

| Parameter | Value | Species | Route | Source |

| LD50 (Acute Oral) | 891 mg/kg | Rat | Oral | [3] |

| LD50 (Acute Dermal) | 1121 mg/kg | Rabbit | Dermal | [3] |

| LC50 (Acute Inhalation) | 28500 mg/m³ (4 hours) | Rat | Inhalation | [3] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: Wear a flame-retardant laboratory coat and appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene).[4] Always inspect gloves prior to use.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if ventilation is inadequate.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Ensure that an eyewash station and safety shower are readily accessible.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides, carbon monoxide, and hydrogen fluoride.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area and prevent entry. Ventilate the area and contain the spill. Collect the material for disposal in accordance with local regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols

General Synthesis of Fluorinated Pyridine Carboxylates

A common method for introducing fluorine into a pyridine ring is through nucleophilic aromatic substitution. The following is a generalized protocol based on the synthesis of related compounds.[5]

Materials:

-

Methyl 2,6-dichloro- or 2,6-dinitropyridine-3-carboxylate (starting material)

-

Anhydrous potassium fluoride or cesium fluoride (fluorinating agent)

-

Aprotic polar solvent (e.g., DMSO, DMF, Sulfolane)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if necessary

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the starting material and the fluorinating agent in the aprotic polar solvent.

-

If using potassium fluoride, a phase-transfer catalyst may be added to improve solubility and reactivity.

-

Heat the reaction mixture to the appropriate temperature (typically between 120-220 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired this compound.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of safety and handling procedures for this compound.

Caption: General workflow for safely handling this compound.

Caption: Logical flowchart for emergency response to an exposure event.

Biological Activity and Potential Applications

Fluorinated pyridine derivatives are of significant interest in drug discovery. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While specific biological data for this compound is limited, related pyridine carboxylate derivatives have been investigated for a range of biological activities, including as potential enzyme inhibitors. For researchers in drug development, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be disposed of in the same manner as the product itself. Do not allow this chemical to enter the environment.

Disclaimer

This document is intended as a guide for trained professionals and should not be considered a substitute for a comprehensive risk assessment. All users should consult the most up-to-date Safety Data Sheet (SDS) for this compound from their supplier before use. The information provided is based on currently available data for this compound and its analogs; new information may become available that could alter these recommendations.

References

- 1. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-氟吡啶-3-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution [mdpi.com]

Methodological & Application

Application Notes and Protocols: Methyl 2,6-difluoropyridine-3-carboxylate in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery, with a significant percentage of FDA-approved drugs containing at least one fluorine atom. The introduction of fluorine into a drug candidate can enhance its metabolic stability, binding affinity, and bioavailability.[1] Pyridine scaffolds are also prevalent in pharmaceuticals due to their ability to engage in a variety of biological interactions. The strategic combination of these features in fluorinated pyridine building blocks makes them highly sought after in medicinal chemistry.

Methyl 2,6-difluoropyridine-3-carboxylate is a versatile scaffold for the synthesis of complex, polysubstituted pyridine derivatives. The two fluorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various functional groups. This makes it an ideal starting material for the generation of compound libraries for high-throughput screening and lead optimization. This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the synthesis of kinase inhibitors, along with relevant experimental protocols.

Synthesis of this compound

The synthesis of this compound can be achieved via the fluorination of its corresponding dichloro-precursor, Methyl 2,6-dichloropyridine-3-carboxylate. This transformation is typically accomplished through a nucleophilic aromatic substitution reaction using a fluoride salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 2,6-dichloropyridine-3-carboxylate

-

Cesium fluoride (CsF)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of Methyl 2,6-dichloropyridine-3-carboxylate (1.0 eq) in anhydrous DMSO, add CsF (3.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with EtOAc (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Application in Kinase Inhibitor Synthesis

This compound is an excellent precursor for the synthesis of 2,3,6-trisubstituted pyridines, a common scaffold in kinase inhibitors. The differential reactivity of the fluorine atoms allows for a stepwise SNAr strategy to introduce diverse substituents. For instance, this scaffold can be utilized in the development of Protein Kinase C theta (PKCθ) inhibitors, which are of interest for the treatment of inflammatory and autoimmune diseases.[2][3]

Synthetic Workflow for Derivatization

The general workflow for the derivatization of this compound involves a two-step nucleophilic aromatic substitution, followed by modification of the carboxylate group.

Caption: Synthetic workflow for the generation of a kinase inhibitor library.

Experimental Protocol: Synthesis of a 2,6-Disubstituted Pyridine Derivative

Materials:

-

This compound

-

Primary or secondary amine (R¹-NHR')

-

A different primary or secondary amine (R²-NHR'')

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: First SNAr Reaction

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the first amine (1.1 eq) and K₂CO₃ (2.0 eq).

-

Stir the reaction mixture at 80 °C for 4-8 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture, dilute with water, and extract with EtOAc.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 2-amino-6-fluoropyridine intermediate.

Step 2: Second SNAr Reaction

-

To a solution of the 2-amino-6-fluoropyridine intermediate (1.0 eq) in anhydrous DMF, add the second amine (1.2 eq) and K₂CO₃ (2.5 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Work-up and purify as described in Step 1 to obtain the 2,6-diamino-pyridine intermediate.

Step 3: Ester Hydrolysis

-

Dissolve the 2,6-diamino-pyridine intermediate (1.0 eq) in a mixture of THF and water.

-

Add LiOH (3.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to pH 3-4 with 1N HCl.

-

Extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the final carboxylic acid derivative.

Biological Evaluation: PKCθ Inhibition

PKCθ is a key enzyme in T-cell activation and has been implicated in various autoimmune diseases. Inhibitors of PKCθ are therefore of significant therapeutic interest.

PKCθ Signaling Pathway

A simplified representation of a T-cell activation pathway involving PKCθ is shown below.

Caption: Simplified T-cell receptor signaling pathway involving PKCθ.

Illustrative Biological Data

The following table presents hypothetical but representative biological data for a series of compounds derived from this compound, demonstrating potential structure-activity relationships (SAR).

| Compound ID | R¹ | R² | PKCθ IC₅₀ (nM) |

| MDF-1 | -c-Hexyl | -Ph | 580 |

| MDF-2 | -c-Hexyl | 4-F-Ph | 250 |

| MDF-3 | -c-Hexyl | 3-Cl-Ph | 120 |

| MDF-4 | -i-Propyl | 3-Cl-Ph | 450 |

| MDF-5 | -c-Hexyl | 3-MeO-Ph | 85 |

Experimental Protocol: PKCθ Inhibition Assay

Materials:

-

Recombinant human PKCθ enzyme

-

Fluorescently labeled peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds dissolved in DMSO

-

384-well microplates

-

Plate reader capable of measuring fluorescence polarization or similar detection method.

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the assay buffer, followed by the test compound dilutions (or DMSO for control wells).

-

Add the PKCθ enzyme to all wells and incubate for 15 minutes at room temperature.

-

Add the fluorescently labeled peptide substrate and ATP to initiate the enzymatic reaction.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Read the fluorescence on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC₅₀ values by fitting the data to a dose-response curve.

Conclusion

This compound represents a valuable and versatile building block in drug discovery. Its utility in the synthesis of polysubstituted pyridines, particularly through sequential nucleophilic aromatic substitution reactions, allows for the efficient generation of diverse chemical libraries. The application of this scaffold in the development of kinase inhibitors, such as those targeting PKCθ, highlights its potential for identifying novel therapeutic agents for a range of diseases. The protocols and data presented herein provide a framework for researchers to utilize this promising scaffold in their drug discovery programs.

References

Synthesis of 2,3,6-Trisubstituted Pyridines from Methyl 2,6-Difluoropyridine-3-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals and agrochemicals, making the development of efficient and versatile methods for its functionalization a cornerstone of modern medicinal chemistry. Among the various strategies, the synthesis of polysubstituted pyridines from readily available starting materials is of paramount importance. Methyl 2,6-difluoropyridine-3-carboxylate has emerged as a valuable and versatile building block for the synthesis of 2,3,6-trisubstituted pyridines. The two fluorine atoms at the C2 and C6 positions act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and often regioselective introduction of a wide range of substituents. This application note provides detailed protocols for the synthesis of 2,3,6-trisubstituted pyridines from this compound, along with quantitative data and visualizations to guide researchers in their synthetic endeavors.

The synthetic strategy hinges on the differential reactivity of the two C-F bonds, which can be exploited to achieve selective monosubstitution or disubstitution. The electron-withdrawing nature of the ester group at the C3 position further activates the pyridine ring for nucleophilic attack. By carefully selecting the nucleophile, reaction conditions, and order of addition, a diverse library of 2,3,6-trisubstituted pyridines can be accessed.

Reaction Pathway

The general reaction pathway for the synthesis of 2,3,6-trisubstituted pyridines from this compound involves a sequential nucleophilic aromatic substitution (SNAr). The first nucleophile (Nu1) displaces one of the fluorine atoms, typically at the more reactive C6 position, to form a 2-fluoro-6-substituted-pyridine intermediate. A subsequent reaction with a second, different nucleophile (Nu2) displaces the remaining fluorine atom at the C2 position to yield the desired 2,3,6-trisubstituted pyridine.

Caption: General reaction pathway for the synthesis of 2,3,6-trisubstituted pyridines.

Experimental Workflow

The typical experimental workflow for the synthesis of 2,3,6-trisubstituted pyridines from this compound is a straightforward process that can be adapted for various nucleophiles.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 2,6-difluoropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on Methyl 2,6-difluoropyridine-3-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug development due to the strategic placement of two reactive fluorine atoms on the pyridine ring, which can be sequentially or simultaneously displaced by a variety of nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 3-position activates the ring for nucleophilic attack, making the fluorine atoms at the 2- and 6-positions excellent leaving groups.

Principle of the Reaction

Nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom at either the 2- or 6-position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] Subsequent elimination of a fluoride ion restores the aromaticity of the pyridine ring, yielding the substituted product. The reaction is favored by the presence of electron-withdrawing groups on the aromatic ring and good leaving groups, such as fluorine.[2]

The general mechanism is depicted below:

Caption: General Mechanism of SNAr on this compound.

Experimental Protocols

The following protocols are representative examples for the reaction of this compound with various nucleophiles. These are based on established procedures for analogous fluorinated pyridines and may require optimization for this specific substrate.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol describes the monosubstitution of a fluorine atom with a primary amine.

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add anhydrous DMSO to dissolve the starting material.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Add benzylamine (1.1 eq) dropwise to the stirred mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of DMSO).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

This protocol details the substitution with a thiol nucleophile.

Materials:

-

This compound

-

Thiophenol

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add cesium carbonate (1.5 eq) to the solution.

-

Add thiophenol (1.1 eq) to the stirred suspension.

-

Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography.

Protocol 3: Reaction with an Alcohol (e.g., Sodium Methoxide)

This protocol outlines the substitution with an alkoxide.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Carefully add sodium methoxide (1.2 eq) in portions to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography.

Data Presentation

The following tables summarize typical reaction conditions for SNAr reactions on analogous fluoropyridines, which can be used as a starting point for the optimization of reactions with this compound.

Table 1: SNAr Reactions with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ammonia | - | aq. NH₃ | 105 | 15 | 94 | [3] |

| Primary Amine | DIEA | NMP | 15 | - | - | [4] |

| Primary Amine | TEA | n-BuOH | Reflux | 36 | - | [4] |

| Secondary Amine | K₂CO₃ | DMF | 80 | 12 | 70-90 (est.) | [5] |

Table 2: SNAr Reactions with Thiol and Oxygen Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | Cs₂CO₃ | DMF | 25-60 | 2-6 | 80-95 (est.) | [5] |

| Sodium Methoxide | - | MeOH | 0 - RT | 1-4 | 75-90 (est.) | [2] |

| Phenol | K₂CO₃ | DMF | 100 | 12 | 60-80 (est.) | [6] |

Yields are estimated based on reactions with similar substrates and will require experimental optimization.

Visualizations

The following diagrams illustrate the reaction workflow and logical relationships in SNAr reactions.

Caption: A typical experimental workflow for SNAr reactions.

Caption: Key components and pathway of the SNAr reaction.

References

- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2,6-dichloro-5-fluoronicotinate | C7H4Cl2FNO2 | CID 2775354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,6-ジフルオロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

Application Note and Experimental Protocol: Amination of Methyl 2,6-difluoropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the selective amination of methyl 2,6-difluoropyridine-3-carboxylate. This reaction is a crucial step in the synthesis of various substituted pyridine derivatives that are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds. The protocol described herein is based on the principles of nucleophilic aromatic substitution (SNAr), a robust and widely used method for the functionalization of electron-deficient aromatic rings.

Introduction

The pyridine scaffold is a cornerstone in the design of novel therapeutics. The introduction of amino substituents onto the pyridine ring is a common strategy to modulate the pharmacological properties of a molecule. This compound is an attractive starting material for such modifications due to the high reactivity of the fluorine atoms towards nucleophilic displacement. The electron-withdrawing nature of the pyridine nitrogen and the methyl carboxylate group at the 3-position further activate the C-F bonds at the 2- and 6-positions for SNAr. This protocol details a general procedure for the monosubstitution of a fluorine atom with a primary or secondary amine.

Reaction Principle

The amination of this compound proceeds via a nucleophilic aromatic substitution mechanism. The amine acts as the nucleophile, attacking one of the electron-deficient carbon atoms bearing a fluorine atom (typically the C2 or C6 position). This is generally the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride leaving group restores the aromaticity of the pyridine ring, yielding the aminated product. The regioselectivity of the reaction (substitution at C2 vs. C6) can be influenced by the steric bulk of the incoming amine and the electronic effects of the substituents.

Experimental Protocol

This protocol provides a general method for the amination of this compound with a representative primary amine (benzylamine) and a secondary amine (morpholine).